molecular formula C20H28O4 B1252461 LeukaMenin F; Wangzaozin B; Leucamenin F

LeukaMenin F; Wangzaozin B; Leucamenin F

Cat. No. B1252461
M. Wt: 332.4 g/mol
InChI Key: UCDVIBNDYLUWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LeukaMenin F;  Wangzaozin B;  Leucamenin F is a natural product found in Isodon excisoides, Isodon weisiensis, and other organisms with data available.

Scientific Research Applications

Anti-oxidative Action of Ent-Kaurene Diterpenoids

Ent-Kaurene diterpenoids, including Leukamenin E, Wangzaozin A, and others, have been studied for their anti-oxidative properties. Research by Liu et al. (2006) explored their ability to protect against DNA damage induced by hydrogen peroxide in human cells and inhibit lipid peroxidation in rat liver, highlighting their potential as antioxidants (Liu et al., 2006).

Cytotoxic Ent-Kaurane Diterpenoids

The cytotoxic effects of various ent-kaurane diterpenoids, including Leukamenin F and Wangzaozin A, have been observed against different cell lines. Zhao et al. (2012) identified these compounds' significant activities against cancer cell lines, underscoring their potential in cancer treatment (Zhao et al., 2012).

Inhibitory Effects on Liver Fibrogenesis

Leukamenin F has been identified as an inhibitor of liver fibrogenesis. Liu et al. (2010) demonstrated its effectiveness in reducing liver fibrosis in mice, suggesting its therapeutic potential in treating liver diseases (Liu et al., 2010).

Phytotoxic Effects on Plant Development

Ding et al. (2008) studied Leukamenin E for its phytotoxic effects on root growth and development in lettuce seedlings. This research adds to our understanding of the potential use of these compounds in agricultural contexts (Ding et al., 2008).

Keratin Filament Inhibition

Leukamenin E has been shown to act as a keratin filament inhibitor, affecting cell spreading and migration. This discovery by Xia et al. (2020) provides insight into potential therapeutic applications for diseases involving keratin filament dysregulation (Xia et al., 2020).

properties

IUPAC Name

2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDVIBNDYLUWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LeukaMenin F; Wangzaozin B; Leucamenin F
Reactant of Route 2
LeukaMenin F; Wangzaozin B; Leucamenin F
Reactant of Route 3
Reactant of Route 3
LeukaMenin F; Wangzaozin B; Leucamenin F
Reactant of Route 4
LeukaMenin F; Wangzaozin B; Leucamenin F
Reactant of Route 5
LeukaMenin F; Wangzaozin B; Leucamenin F
Reactant of Route 6
LeukaMenin F; Wangzaozin B; Leucamenin F

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